2-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol
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Overview
Description
2-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol is an organic compound that features a phenol group linked to a pyrazole moiety via an aminomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the reaction of 1-isopropyl-1H-pyrazole-4-amine with a suitable phenolic aldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
2-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-1H-pyrazole-4-amine
- Phenolic aldehydes
- Quinones
Uniqueness
2-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol is unique due to its specific combination of a pyrazole moiety and a phenolic group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H18ClN3O |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-[[(1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10(2)16-9-12(8-15-16)14-7-11-5-3-4-6-13(11)17;/h3-6,8-10,14,17H,7H2,1-2H3;1H |
InChI Key |
LVNQYEOFBBEOEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
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